![molecular formula C17H20O3 B14615583 1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene CAS No. 59276-90-3](/img/structure/B14615583.png)
1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene is an organic compound with the molecular formula C17H20O3 It is a derivative of benzene, featuring methoxy groups and a phenylethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene typically involves the following steps:
Condensation Reaction: The primary amines are condensed with corresponding aldehydes in methanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: Reduction of the aromatic ring can lead to the formation of cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions include quinones, cyclohexane derivatives, and various substituted benzene compounds.
Aplicaciones Científicas De Investigación
1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and phenylethyl substituent play a crucial role in its binding affinity and activity. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: An aromatic ether with methoxy substituents at the 3- and 4-positions.
4-Ethyl-1,2-dimethoxybenzene: A derivative of benzene with ethyl and methoxy groups.
1,3-Dimethoxybenzene: A benzene derivative with methoxy groups at the 1 and 3 positions.
Uniqueness
1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of methoxy groups and a phenylethyl substituent makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
59276-90-3 |
|---|---|
Fórmula molecular |
C17H20O3 |
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
1,2-dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C17H20O3/c1-18-15-11-8-13(9-12-15)7-10-14-5-4-6-16(19-2)17(14)20-3/h4-6,8-9,11-12H,7,10H2,1-3H3 |
Clave InChI |
QKYKTBZWORTWIG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCC2=C(C(=CC=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


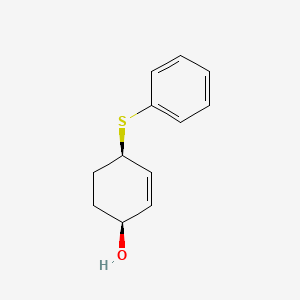
![3-Phenylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14615505.png)
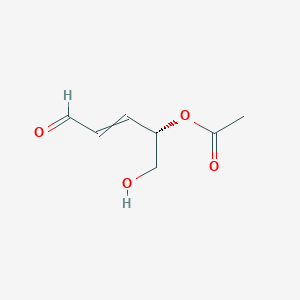
![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14615519.png)
![2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]-](/img/structure/B14615526.png)
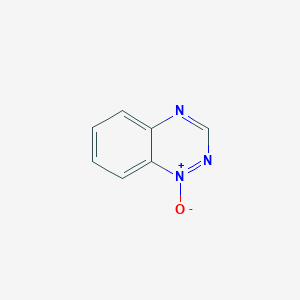
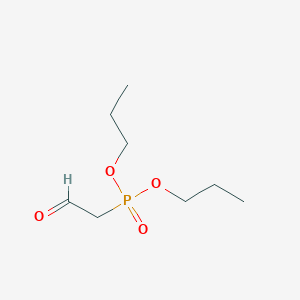
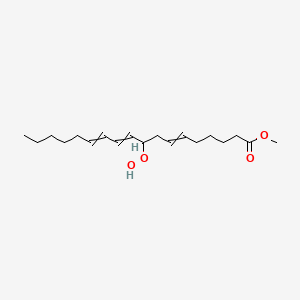
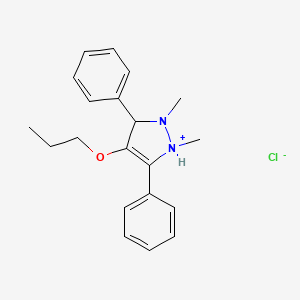
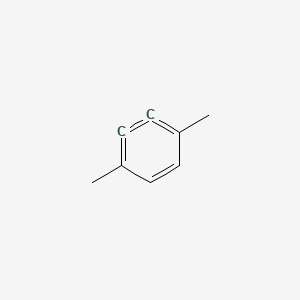
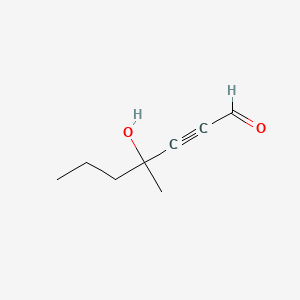
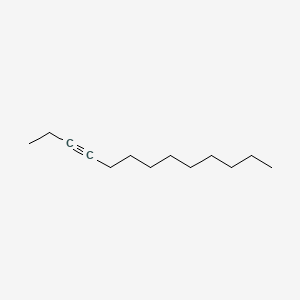
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol](/img/structure/B14615579.png)
![19-Methyl-6,7,9,10,18,19,20,21-octahydro-17h-dibenzo[b,k][1,4,7,10,13,16]pentaoxazacyclooctadecine](/img/structure/B14615584.png)
